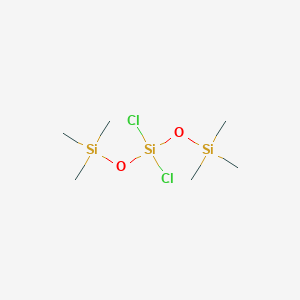
2,5-Dibromo-3,4,6-trifluoroaniline
Vue d'ensemble
Description
2,5-Dibromo-3,4,6-trifluoroaniline is a chemical compound with the molecular formula C6H2Br2F3N . It has a molecular weight of 304.89 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,5-Dibromo-3,4,6-trifluoroaniline is1S/C6H2Br2F3N/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
2,5-Dibromo-3,4,6-trifluoroaniline is a solid substance that is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Nephrotoxicity Studies
- Haloaniline-induced Nephrotoxicity : Research on the nephrotoxic effects of haloanilines, including 2,5-Dibromo-3,4,6-trifluoroaniline derivatives, was conducted using renal cortical slices. These compounds are used in manufacturing pesticides, dyes, and drugs. The study highlighted the toxic effects of various haloaniline isomers on renal function (Hong et al., 2000).
Chemical Synthesis and Functionalization
- Deprotonation and Functionalization of Haloanilines : A study compared the behavior of different dibromoanilines, including 2,5-Dibromo-3,4,6-trifluoroaniline, towards strong bases and their subsequent chemical transformations. This research is significant in the field of organic synthesis (Heiss et al., 2003).
- Trifluoromethylated Analogues Synthesis : Research into the synthesis of trifluoromethylated analogues of certain compounds used 2,5-Dibromo-3,4,6-trifluoroaniline derivatives. This study is relevant in pharmaceutical and agrochemical industries (Sukach et al., 2015).
- Continuous Kilogram-Scale Synthesis Process : A study focused on a continuous microflow process for the synthesis of 2,4,5-trifluorobromobenzene, derived from 2,4,5-trifluoroaniline, highlights the industrial scale-up potential of such compounds (Deng et al., 2017).
Environmental and Toxicological Research
- Environmental Concentrations and Toxicology : An examination of 2,4,6-tribromophenol, a related compound, provided insights into its environmental presence and toxicological effects. This research is crucial for understanding the environmental impact of such chemicals (Koch & Sures, 2018).
Synthesis of Pharmaceuticals and Biologically Active Compounds
- Bromination in Microreactor : A study on the synthesis of 2,4,5-trifluorobromobenzene, a derivative of 2,4,5-trifluoroaniline, emphasized its application in creating biologically active peptides and fluorescent reagents (Deng et al., 2016).
Advanced Material Development
- Hyperbranched Poly(arylene ether)s Synthesis : Research on the synthesis of new polymers using a trifluoromethyl-activated trifluoro monomer, which includes derivatives of 2,5-Dibromo-3,4,6-trifluoroaniline, showcases the potential of these compounds in material science (Banerjee et al., 2009).
Safety And Hazards
The safety information for 2,5-Dibromo-3,4,6-trifluoroaniline indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective clothing, and washing thoroughly after handling .
Propriétés
IUPAC Name |
2,5-dibromo-3,4,6-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLBRXRLSVXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378820 | |
| Record name | 2,5-dibromo-3,4,6-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,4,6-trifluoroaniline | |
CAS RN |
232267-32-2 | |
| Record name | 2,5-Dibromo-3,4,6-trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232267-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dibromo-3,4,6-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)








